N-butan-2-yladamantane-1-carboxamide
Description
N-Butan-2-yladamantane-1-carboxamide is a carboxamide derivative of adamantane, featuring a branched sec-butyl (2-butyl) group attached to the carboxamide nitrogen. This compound is structurally analogous to N-alkyladamantane carboxamides, such as N-butyladamantane-1-carboxamide (n-butyl variant), but differs in the branching of the alkyl chain, which may influence physicochemical properties and intermolecular interactions like hydrogen bonding .
Properties
IUPAC Name |
N-butan-2-yladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-10(2)16-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h10-13H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQHGPRKOIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions generally include:
- Temperature: Room temperature to 60°C
- Solvent: Dichloromethane or tetrahydrofuran
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of adamantane-1-carboxylic acid or adamantanone.
Reduction: Formation of N-butan-2-yladamantane-1-amine.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
N-butan-2-yladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of N-butan-2-yladamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance the binding affinity of the compound to its target. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Key Observations :
Comparison of Reaction Conditions :
- N-o-Tolylcycloadamantanecarboxamide : Synthesized via reaction with o-toluidine at room temperature (75.5% yield) .
- N-Butyladamantane-1-carboxamide : Crystallized directly from solution, suggesting simpler purification due to linear alkyl chain .
- This compound : Likely requires chiral resolution if enantiopure, increasing synthetic complexity.
Physicochemical Properties
Notes:
- The sec-butyl group disrupts regular crystal packing, reducing melting points compared to n-butyl or aryl analogs.
- Aromatic substituents enhance thermal stability but compromise solubility in non-aromatic solvents.
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